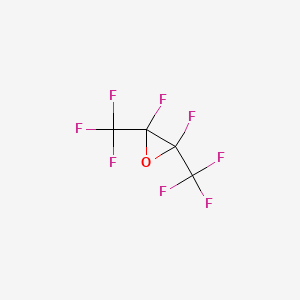![molecular formula C11H11NO4 B14752226 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole CAS No. 1211-65-0](/img/structure/B14752226.png)
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a nitrobutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a nitroalkene under specific conditions. One common method includes the use of a base-catalyzed condensation reaction where the benzodioxole is reacted with 2-nitrobut-1-ene in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzodioxole ring, leading to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole: can be compared with other nitroalkene-substituted benzodioxoles and related compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobutenyl group provides unique reactivity compared to other nitroalkene derivatives, making it a valuable compound for various applications.
Propiedades
Número CAS |
1211-65-0 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO4/c1-2-9(12(13)14)5-8-3-4-10-11(6-8)16-7-15-10/h3-6H,2,7H2,1H3/b9-5- |
Clave InChI |
LHWIZYOSZOQHOY-UITAMQMPSA-N |
SMILES isomérico |
CC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] |
SMILES canónico |
CCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



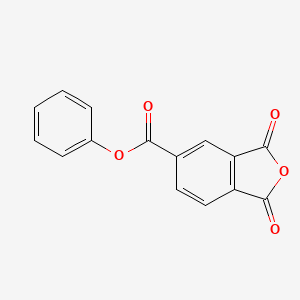
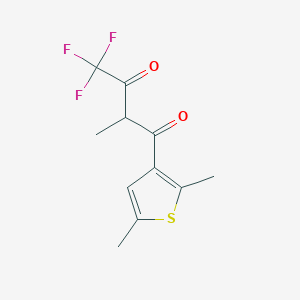
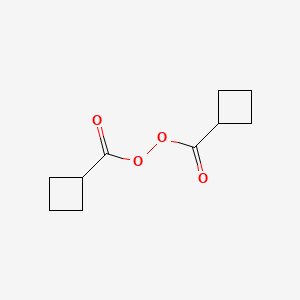
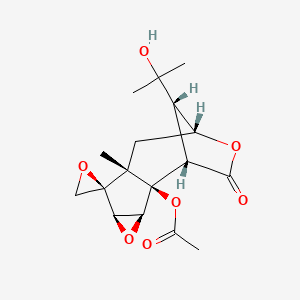
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
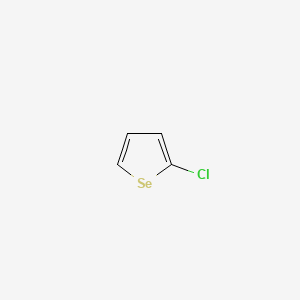
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

